N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide
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Overview
Description
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a piperidine ring, which is further connected to a pyrrolidinecarboxamide moiety. The presence of the 4-chlorophenyl group adds to its unique chemical properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenyl)sulfonyl-4-piperidine. This intermediate is then reacted with pyrrolidine-1-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide: Shares the sulfonyl and chlorophenyl groups but differs in the attached moieties.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: Contains the same sulfonyl group but attached to a benzoic acid structure.
Uniqueness
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c17-13-3-5-15(6-4-13)24(22,23)20-11-7-14(8-12-20)18-16(21)19-9-1-2-10-19/h3-6,14H,1-2,7-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZLKSKHRXJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363126 |
Source
|
Record name | 4R-1154 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4708-84-3 |
Source
|
Record name | 4R-1154 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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